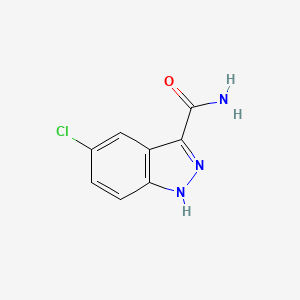

5-Chloro-1H-indazole-3-carboxamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-chloro-1H-indazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClN3O/c9-4-1-2-6-5(3-4)7(8(10)13)12-11-6/h1-3H,(H2,10,13)(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDYDVRNVSHVIBN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Cl)C(=NN2)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501297605 | |

| Record name | 5-Chloro-1H-indazole-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501297605 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28751-70-4 | |

| Record name | 5-Chloro-1H-indazole-3-carboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28751-70-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Chloro-1H-indazole-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501297605 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Structure Elucidation of 5-Chloro-1H-indazole-3-carboxamide

Introduction

In the landscape of medicinal chemistry and drug development, indazole derivatives represent a class of heterocyclic compounds with significant biological activity, including anti-tumor, anti-inflammatory, and antiviral properties.[1][2] The precise structural characterization of these molecules is a cornerstone of research and development, ensuring that biological activity can be correctly attributed and that synthetic pathways are validated. 5-Chloro-1H-indazole-3-carboxamide is a key scaffold and intermediate in the synthesis of more complex pharmaceutical agents.[2][3]

This technical guide provides a comprehensive, multi-technique workflow for the unambiguous structure elucidation of this compound. It is designed for researchers, analytical scientists, and professionals in drug development who require a robust and logical approach to structural confirmation. We will move beyond simple data reporting to explain the causality behind experimental choices, demonstrating how orthogonal analytical techniques—mass spectrometry, 1D and 2D nuclear magnetic resonance, and X-ray crystallography—are synergistically employed to build an unassailable structural proof. The narrative follows a logical progression from establishing the molecular formula to mapping the intricate connectivity of the atomic framework.

Pre-analysis: Purity Assessment

Before embarking on detailed structural analysis, establishing the purity of the analyte is a critical prerequisite. Impurities, such as residual solvents, starting materials, or side-products, can introduce extraneous signals in spectroscopic analyses, leading to ambiguous data and potentially incorrect structural assignments.[4][5]

Protocol: High-Performance Liquid Chromatography (HPLC) for Purity Assessment

-

System Preparation: Use a reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm) on a standard HPLC system with a UV detector.

-

Mobile Phase: Prepare a gradient system, for example, Mobile Phase A: 0.1% Formic Acid in Water, and Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of a 50:50 mixture of Mobile Phase A and B.

-

Injection & Gradient: Inject 5-10 µL of the sample. Run a gradient from 10% B to 95% B over 20 minutes to ensure elution of all components.

-

Detection: Monitor the eluent at a wavelength where the chromophore absorbs, such as 254 nm.

-

Analysis: A pure sample should yield a single major peak. Purity is calculated based on the area percentage of the main peak relative to the total peak area. For definitive structural work, purity should exceed 98%.[6][7]

Step 1: Elemental Composition and Molecular Weight via Mass Spectrometry

Mass spectrometry (MS) is the initial and indispensable tool for determining the molecular weight and elemental composition of a molecule.[8][9] High-Resolution Mass Spectrometry (HRMS) provides mass accuracy to within a few parts per million (ppm), allowing for the confident determination of the molecular formula.

Protocol: Electrospray Ionization Time-of-Flight (ESI-TOF) HRMS

-

Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Ionization: Introduce the sample into the ESI source. This is a soft ionization technique that typically generates the protonated molecule [M+H]⁺ in positive ion mode or the deprotonated molecule [M-H]⁻ in negative ion mode.[8]

-

Mass Analysis: The TOF analyzer measures the mass-to-charge ratio (m/z) with high precision.

-

Data Processing: The instrument software calculates the elemental composition based on the accurate mass measurement.

Data Interpretation & Validation

For this compound (C₈H₆ClN₃O), the expected monoisotopic mass is 195.0200. The presence of a chlorine atom provides a definitive isotopic signature. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate natural abundance ratio of 3:1. Therefore, the mass spectrum should exhibit two major peaks for the molecular ion, separated by approximately 2 Da, with a relative intensity ratio of ~3:1. This pattern is a powerful diagnostic tool for confirming the presence of a single chlorine atom.

| Parameter | Expected Value | Hypothetical Measured Value | Interpretation |

| Molecular Formula | C₈H₆ClN₃O | - | Confirmed by accurate mass. |

| [M+H]⁺ (³⁵Cl) | 196.0277 | 196.0275 | High accuracy confirms elemental composition. |

| [M+H]⁺ (³⁷Cl) | 198.0248 | 198.0246 | Confirms presence of Chlorine-37 isotope. |

| Isotope Ratio | ~3:1 | Observed | Validates the presence of one chlorine atom. |

The workflow for using mass spectrometry as the initial step in structure elucidation is outlined below.

Caption: Mass spectrometry workflow for formula confirmation.

Step 2: Constructing the Molecular Framework with NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the de novo structure elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and spatial relationships of atoms.[1][10] A combination of 1D (¹H, ¹³C) and 2D (HSQC, HMBC) experiments is typically required for an unambiguous assignment.

¹H NMR Spectroscopy: Mapping the Protons

¹H NMR provides information on the number of chemically distinct protons, their local electronic environment (chemical shift), their relative numbers (integration), and their neighboring protons (spin-spin coupling).

Protocol: ¹H NMR Acquisition

-

Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent, typically DMSO-d₆, which can solubilize the compound and has exchangeable protons that do not interfere with the amide signals. Tetramethylsilane (TMS) is used as an internal standard (0 ppm).[11]

-

Instrument Setup: Record the spectrum on a 400 MHz or higher field spectrometer.

-

Acquisition: Acquire the spectrum using a standard pulse sequence. Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.

Data Interpretation

The structure of this compound has several key proton environments: three aromatic protons on the benzene ring, one proton on the indazole nitrogen (N-H), and two protons on the amide group (-NH₂).

| Proton Assignment | Expected δ (ppm) | Multiplicity | Integration | Rationale |

| 1-H (Indazole NH) | ~13.9 | Broad Singlet | 1H | Acidic proton, often broad due to exchange. Consistent with literature on indazoles.[12] |

| H-4 | ~8.1 | Doublet (d) | 1H | Deshielded by the pyrazole ring and adjacent to the electron-withdrawing chlorine at C5. |

| Amide (-NH₂) | ~7.8 and ~7.4 | Two Broad Singlets | 2H | Amide protons are often diastereotopic and can show separate, broad signals. |

| H-7 | ~7.6 | Doublet (d) | 1H | Ortho-coupled to H-6. |

| H-6 | ~7.4 | Doublet of Doublets (dd) | 1H | Coupled to both H-7 and H-4. |

Note: Chemical shifts are predictive and based on data for similar indazole structures.[1][3][13]

¹³C NMR Spectroscopy: Defining the Carbon Skeleton

¹³C NMR spectroscopy identifies all unique carbon atoms in the molecule.

Protocol: ¹³C NMR Acquisition

-

Sample & Instrument: Use the same sample and spectrometer as for ¹H NMR.

-

Acquisition: Use a standard proton-decoupled pulse sequence to ensure each unique carbon appears as a singlet. A longer acquisition time is typically needed due to the lower natural abundance of ¹³C.

Data Interpretation

The structure has eight unique carbons. Their expected chemical shifts can be predicted based on their chemical environment (e.g., attachment to electronegative atoms, aromaticity).

| Carbon Assignment | Expected δ (ppm) | Rationale |

| C=O (Amide) | ~162 | Typical chemical shift for a carboxamide carbonyl.[12] |

| C-3a, C-7a (bridgehead) | ~141, ~122 | Aromatic carbons at the ring fusion. |

| C-3 | ~135 | Carbon attached to the carboxamide group. |

| C-5 | ~127 | Carbon directly attached to the electron-withdrawing chlorine atom. |

| C-4, C-6, C-7 | ~122, ~121, ~111 | Aromatic CH carbons, with specific shifts influenced by the chloro-substituent. |

2D NMR: Unambiguous Connectivity Mapping

While 1D NMR provides a list of parts, 2D NMR shows how they are connected.[14][15] HSQC and HMBC are the workhorses for this task.

Protocol: 2D NMR Acquisition

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon it is directly attached to. It is run using a standard pulse sequence.[16]

-

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are two or three bonds away (and sometimes four in conjugated systems). This is the key experiment for establishing the overall molecular connectivity. The pulse sequence is optimized for long-range J-couplings (typically 8-10 Hz).[17][18]

Integrated 2D NMR Data Interpretation

The true power of NMR is realized when all data are integrated to build a coherent structure.

Caption: Logical workflow for NMR data integration.

Key HMBC Correlations for this compound:

The HMBC spectrum provides the definitive connections. The following correlations would be expected and are crucial for confirming the structure:

| Proton (¹H) | Correlates to Carbon (¹³C) | Significance of Correlation |

| H-4 | C-3, C-5, C-7a | Confirms the position of H-4 relative to the carboxamide (C-3), the chlorine-bearing carbon (C-5), and the ring junction (C-7a). |

| H-7 | C-5, C-3a | Connects the "bottom" part of the benzene ring to the chlorine-bearing carbon and the pyrazole ring. |

| 1-H (Indazole NH) | C-3, C-3a, C-7a | Confirms the proton is on the indazole nitrogen and links the two rings of the core structure. |

| Amide (-NH₂) | C=O, C-3 | Unequivocally links the amide group to the carbonyl carbon, and the entire carboxamide functional group to the C-3 position of the indazole ring. |

The visualization below illustrates these critical HMBC correlations that piece together the molecular puzzle.

Caption: Key HMBC correlations confirming connectivity.

Step 3: Absolute Confirmation with X-Ray Crystallography

While the combination of MS and comprehensive NMR analysis provides a definitive structure in solution, single-crystal X-ray crystallography offers the ultimate, unambiguous proof of structure in the solid state.[1][19] It provides a three-dimensional model of the molecule, confirming not only the connectivity but also bond lengths, bond angles, and intermolecular interactions.

Protocol: Single-Crystal X-ray Diffraction

-

Crystal Growth: This is often the most challenging step. Slow evaporation of a saturated solution of the compound in a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexane) is a common method to obtain diffraction-quality single crystals.

-

Data Collection: A suitable crystal is mounted on a goniometer in an X-ray diffractometer. The crystal is irradiated with monochromatic X-rays, and the diffraction pattern is collected.[20][21]

-

Structure Solution and Refinement: The diffraction data is processed to solve the phase problem and generate an electron density map, from which the atomic positions are determined and refined to yield the final crystal structure.

The result is an absolute confirmation of the atomic arrangement, leaving no structural ambiguity.

Conclusion

The structure elucidation of this compound is a systematic process that relies on the convergence of evidence from multiple, orthogonal analytical techniques. High-resolution mass spectrometry establishes the correct elemental formula and confirms the presence of chlorine through its distinct isotopic signature. A full suite of 1D and 2D NMR experiments then builds the molecular framework piece by piece: ¹H and ¹³C NMR identify the constituent parts, HSQC links protons to their parent carbons, and crucially, HMBC provides the long-range correlations that stitch the entire molecule together. Each piece of data is self-validating and cross-corroborated by the other techniques, culminating in an unambiguous structural assignment. For ultimate confirmation, single-crystal X-ray crystallography provides an irrefutable three-dimensional model. This integrated, evidence-based approach represents the gold standard in chemical research, ensuring the scientific integrity required for advancing drug discovery and development.

References

-

Kind, T., & Fiehn, O. (2010). Advances in structure elucidation of small molecules using mass spectrometry. Bioanalytical reviews, 2(1-4), 23–60. [Link]

-

Fiehn, O. (n.d.). Structure Elucidation of Small Molecules. Fiehn Lab. [Link]

-

Pessêgo, M., et al. (2013). Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. ResearchGate. [Link]

-

Pessêgo, M., et al. (2013). Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. Molecules, 18(7), 8125-8153. [Link]

-

Corral, J., et al. (2016). Efficient MW-Assisted Synthesis, Spectroscopic Characterization, X-ray and Antioxidant Properties of Indazole Derivatives. Molecules, 21(11), 1561. [Link]

-

Pittcon. (n.d.). The Art of Structure Elucidation of Small Molecules Using Mass Spectrometry. Pittcon Conference & Expo. [Link]

-

Buevich, A. V., Williamson, R. T., & Martin, G. E. (2014). NMR structure elucidation of small organic molecules and natural products: choosing ADEQUATE vs HMBC. Journal of natural products, 77(8), 1942–1947. [Link]

-

Palkar, S. (2020). 2D NMR spectroscopy for structural elucidation of complex small molecules. YouTube. [Link]

-

PubChem. (n.d.). 5-chloro-N-cyclopropyl-1H-indazole-3-carboxamide. National Center for Biotechnology Information. [Link]

-

University of Groningen. (2013). Synthesis and structural characterization of 1- and 2-substituted indazoles: Ester and carboxylic acid derivatives. University of Groningen Research Portal. [Link]

-

hupl. (n.d.). Recent Advances in Analytical Methodologies for the Determination of Impurities in Drugs. hupl. [Link]

-

Supporting Information for a scientific publication. (2007). Wiley-VCH. [Link]

-

Royal Society of Chemistry. (n.d.). Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. Royal Society of Chemistry. [Link]

-

ALWSCI. (2024). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. ALWSCI. [Link]

-

Lee, H., et al. (2024). Synthesis and evaluation of N-arylindazole-3-carboxamide derivatives as novel antiviral agents against SARS-CoV-2. European journal of medicinal chemistry, 261, 115822. [Link]

-

Intertek. (n.d.). Pharmaceutical Impurity Testing and Identification. Intertek. [Link]

-

NETZSCH. (2020). The Importance of Purity Determination of Pharmaceuticals. NETZSCH Analyzing & Testing. [Link]

-

Pharmaffiliates. (2025). High-Purity Pharmaceutical Intermediates & Impurity Standards. Pharmaffiliates. [Link]

-

PubChem. (n.d.). 1H-Indazole-3-carboxylic acid, 5-chloro-, methyl ester. National Center for Biotechnology Information. [Link]

-

PubChem. (n.d.). 5-Chloro-AB-pinaca. National Center for Biotechnology Information. [Link]

-

Tron, G. C., et al. (2016). An efficient synthesis of 1-arylindazole-3-carboxamides using nitrile imines, isocyanides and 2-hydroxymethylbenzoic acid, followed by a chemoselective intramolecular Buchwald–Hartwig cyclization. RSC Advances, 6(40), 34913-34920. [Link]

-

Chen, C. Y., et al. (2011). Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. Organic letters, 13(23), 6304–6307. [Link]

-

Le, T. (2020). 2D NMR- Worked Example 2 (HSQC and HMBC). YouTube. [Link]

-

Wang, L., et al. (2023). Discovery of 2H-Indazole-3-carboxamide Derivatives as Novel Potent Prostanoid EP4 Receptor Antagonists for Colorectal Cancer Immunotherapy. Journal of Medicinal Chemistry, 66(6), 4143–4165. [Link]

-

ResearchGate. (2015). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. ResearchGate. [Link]

-

ResearchGate. (n.d.). An overlay of HSQC (red contours) and HMBC (blue contours) NMR spectra. ResearchGate. [Link]

-

Abbassi, Y., et al. (2014). Crystal structure of N-(1-allyl-3-chloro-1H-indazol-5-yl)-4-methylbenzenesulfonamide. Acta crystallographica. Section E, Crystallographic communications, 70(Pt 10), o1100–o1101. [Link]

-

Beilstein Journals. (2022). and N-thiazolyl-1H-indazoles by copper-catalyzed intramolecular N-arylation of ortho-chlorinated arylhydrazones. Beilstein Journals. [Link]

-

Columbia University. (n.d.). HSQC and HMBC. NMR Core Facility. [Link]

-

Carlier, J., et al. (2016). In vitro Phase I metabolism of indazole carboxamide synthetic cannabinoid MDMB-CHMINACA via human liver microsome incubation and high-resolution mass spectrometry. Drug testing and analysis, 8(10), 1029–1039. [Link]

-

Cabral, C., & Queiroz, M. J. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. [Link]

-

Chicha, H., et al. (2014). N-(3-Chloro-1H-indazol-5-yl)-4-methoxybenzenesulfonamide. Acta crystallographica. Section E, Structure reports online, 70(Pt 3), o269. [Link]

-

Abbassi, Y., et al. (2014). Crystal structure of N-(3-chloro-1-methyl-1H-indazol-5-yl)-4-methoxybenzenesulfonamide. Acta crystallographica. Section E, Crystallographic communications, 70(Pt 10), o1098–o1099. [Link]

Sources

- 1. Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and evaluation of N-arylindazole-3-carboxamide derivatives as novel antiviral agents against SARS-CoV-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound CAS#: 28751-70-4 [m.chemicalbook.com]

- 4. Pharmaceutical Impurity Testing and Identification [intertek.com]

- 5. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]

- 6. pharmafocusasia.com [pharmafocusasia.com]

- 7. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - Blogs - News [alwsci.com]

- 8. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pittcon.org [pittcon.org]

- 10. Fiehn Lab - Structure Elucidation [fiehnlab.ucdavis.edu]

- 11. mdpi.com [mdpi.com]

- 12. wiley-vch.de [wiley-vch.de]

- 13. rsc.org [rsc.org]

- 14. m.youtube.com [m.youtube.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. nmr.chem.columbia.edu [nmr.chem.columbia.edu]

- 17. pubs.acs.org [pubs.acs.org]

- 18. sites.esa.ipb.pt [sites.esa.ipb.pt]

- 19. researchgate.net [researchgate.net]

- 20. Crystal structure of N-(1-allyl-3-chloro-1H-indazol-5-yl)-4-methylbenzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Crystal structure of N-(3-chloro-1-methyl-1H-indazol-5-yl)-4-methoxybenzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]

5-Chloro-1H-indazole-3-carboxamide chemical properties and characteristics

An In-depth Technical Guide to 5-Chloro-1H-indazole-3-carboxamide: Properties, Synthesis, and Applications

Introduction: The Significance of the Indazole Scaffold

The indazole nucleus is a privileged bicyclic heterocyclic scaffold that is a cornerstone in medicinal chemistry and drug discovery.[1][2] As bioisosteres of indoles and benzimidazoles, indazoles possess a unique arrangement of nitrogen atoms capable of forming potent hydrogen bond donor-acceptor interactions with biological targets.[2] This structural feature has led to the development of numerous indazole-containing compounds with a wide spectrum of pharmacological activities, including anti-inflammatory, anti-tumor, antiviral, and kinase-inhibiting properties.[1][3][4]

This compound is a key intermediate and a molecular building block belonging to this important class of compounds. Its specific substitution pattern—a chlorine atom at the 5-position and a carboxamide group at the 3-position—provides a versatile platform for further chemical modification. This guide offers a comprehensive overview of its chemical properties, a detailed synthesis protocol, analytical characterization, and a discussion of its applications for researchers, scientists, and drug development professionals.

Physicochemical Properties and Characteristics

This compound is typically a light-colored solid at room temperature.[5] The presence of the chloro-substituent and the polar carboxamide and indazole groups dictates its physical and chemical behavior, influencing its solubility, melting point, and reactivity.

Molecular Structure

The fundamental structure consists of a fused benzene and pyrazole ring system, forming the indazole core. The key substituents are a chlorine atom at position 5 of the benzene ring and a carboxamide group at position 3 of the pyrazole ring.

Caption: Workflow for the synthesis of this compound.

Experimental Protocol: Amidation of 5-Chloro-1H-indazole-3-carboxylic acid

This protocol is adapted from established laboratory procedures. [5] Materials:

-

5-Chloro-1H-indazole-3-carboxylic acid

-

Anhydrous Tetrahydrofuran (THF)

-

Isobutyl chloroformate

-

N-methylmorpholine (NMM)

-

Aqueous ammonia solution

-

Diethyl ether

-

Argon or Nitrogen gas supply

-

Standard laboratory glassware, magnetic stirrer, and ice bath

Procedure:

-

Reaction Setup: In a round-bottom flask under an inert atmosphere (Argon), dissolve 5-chloro-1H-indazole-3-carboxylic acid (1.0 eq) in anhydrous THF.

-

Activation: Cool the solution to 0 °C using an ice bath. Sequentially add N-methylmorpholine (1.5 eq) followed by the dropwise addition of isobutyl chloroformate (1.2 eq).

-

Causality Insight: NMM acts as a base to deprotonate the carboxylic acid, and it neutralizes the HCl formed during the reaction. Isobutyl chloroformate is the activating agent that forms the mixed anhydride. Performing this step at 0 °C prevents side reactions and decomposition of the activated intermediate.

-

-

Stirring: Stir the reaction mixture at 0 °C for 2 hours to ensure complete formation of the mixed anhydride intermediate.

-

Amination: Slowly add an aqueous ammonia solution to the reaction mixture. After the addition is complete, remove the ice bath and continue stirring at room temperature (approx. 25 °C) for 1 hour.

-

Workup: Remove the THF solvent by distillation under reduced pressure (rotary evaporation).

-

Purification: The resulting solid is collected by filtration. Wash the solid thoroughly with diethyl ether to remove any unreacted starting materials and byproducts.

-

Drying: Dry the purified solid under vacuum to yield this compound.

Analytical Characterization

The identity and purity of synthesized this compound are confirmed using standard analytical techniques. The data presented below are representative of the expected results. [5]

| Technique | Data | Interpretation |

|---|---|---|

| ¹H NMR (200 MHz, DMSO-d₆) | δ 8.14 (d, 1H), 7.80 (br s, 1H), 7.66 (d, J = 8.9 Hz, 1H), 7.45-7.39 (m, 2H) | The distinct signals in the aromatic region (δ 7.3-8.2) are characteristic of the substituted indazole ring protons. The broad singlet corresponds to the amide protons. |

| Mass Spec. (ESI) | m/z 218 [M + Na]⁺ | The observed mass corresponds to the sodium adduct of the target molecule (M.W. 195.61), confirming its molecular weight. |

| Infrared (IR) | 2925, 2854, 1463 cm⁻¹ | The peaks in the 2800-3000 cm⁻¹ range correspond to C-H stretching. The peak around 1463 cm⁻¹ is indicative of the aromatic C=C stretching. Other characteristic peaks for the amide C=O and N-H bonds would also be expected. |

Applications in Drug Discovery and Research

The indazole-3-carboxamide scaffold is a versatile template for developing therapeutic agents. The 5-chloro substituent can enhance binding affinity or modulate metabolic stability.

-

Antiviral Agents: N-Arylindazole-3-carboxamide derivatives have shown potent inhibitory activity against coronaviruses like MERS-CoV and SARS-CoV-2. [3]Specifically, 5-chloro-N-(3,5-dichlorophenyl)-1H-indazole-3-carboxamide was identified as a potent inhibitor (EC₅₀ = 0.69 µM) with low cytotoxicity, making this class of compounds a promising template for developing new anti-coronavirus drugs. [3]* Synthetic Cannabinoids: The indazole-3-carboxamide core is a defining feature of several classes of synthetic cannabinoid receptor agonists. [6][7][8]Compounds like 5-chloro-N-(1-ethylpiperidin-4-yl)-1H-indazole-3-carboxamide have been investigated as potent agonists for the CB1 and CB2 receptors. [6]While primarily used as research chemicals, these compounds are crucial for studying the endocannabinoid system.

-

Kinase Inhibitors: Substituted indazole-3-carboxamides have been designed as potent and selective inhibitors of p21-activated kinase 1 (PAK1), a recognized target in cancer for its role in tumor progression and metastasis. [4]

Safety, Handling, and Storage

As with any laboratory chemical, proper safety precautions must be observed when handling this compound and its precursors.

-

Handling: Use only in a well-ventilated area, preferably within a chemical fume hood. [9][10]Avoid breathing dust. [9][11]Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. [9][12]Wash hands thoroughly after handling. [12]* Storage: Store the container tightly closed in a dry, cool, and well-ventilated place. [12][13]Keep away from incompatible materials such as strong oxidizing agents. [14]* Toxicity: While specific toxicity data for this exact compound is limited, related indazole derivatives can be harmful if swallowed, inhaled, or in contact with skin. [11][12]In case of exposure, seek immediate medical attention. For skin contact, wash off with plenty of water; for eye contact, rinse cautiously with water for several minutes. [10]

References

-

5-Chloro-AB-pinaca, (A+-)- | C18H25ClN4O2. PubChem, National Institutes of Health. Available at: [Link]

-

5-chloro-N-cyclopropyl-1H-indazole-3-carboxamide | C11H10ClN3O. PubChem, National Institutes of Health. Available at: [Link]

-

Enantiospecific Synthesis, Chiral Separation, and Biological Activity of Four Indazole-3-Carboxamide-Type Synthetic Cannabinoid. CORE. Available at: [Link]

-

Synthesis and evaluation of N-arylindazole-3-carboxamide derivatives as novel antiviral agents against SARS-CoV-2. PubMed, National Institutes of Health. Available at: [Link]

-

Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. The Royal Society of Chemistry. Available at: [Link]

-

Supporting Information. Wiley-VCH. Available at: [Link]

-

An efficient synthesis of 1-arylindazole-3-carboxamides using nitrile imines, isocyanides and 2-hydroxymethylbenzoic acid. IRIS Unina. Available at: [Link]

-

Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica. Available at: [Link]

-

Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. ResearchGate. Available at: [Link]

-

Discovery of 2H-Indazole-3-carboxamide Derivatives as Novel Potent Prostanoid EP4 Receptor Antagonists for Colorectal Cancer Immunotherapy. Journal of Medicinal Chemistry, ACS Publications. Available at: [Link]

-

Design, synthesis, apoptotic, and antiproliferative effects of 5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamides and pyrido[3,4-b]indol-1-ones as potent EGFRWT/EGFRT790M inhibitors. PubMed Central, National Institutes of Health. Available at: [Link]

-

1H-Indazole-3-carboxylic acid, 5-chloro-, methyl ester | C9H7ClN2O2. PubChem, National Institutes of Health. Available at: [Link]

-

Design and Synthesis of Novel Synthetic Cannabinoid 5-Hydroxy-1H-Indazole-3-Carboxamide Metabolites. ScholarWorks@UNO, The University of New Orleans. Available at: [Link]

-

Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities. PubMed, National Institutes of Health. Available at: [Link]

-

Direct and selective alkylation of indazole-3-carboxylic acid for the preparation of synthetic cannabinoids and metabolites. DiVA portal. Available at: [Link]

-

In vitro Phase I metabolism of indazole carboxamide synthetic cannabinoid MDMB-CHMINACA via human liver microsome incubation and high-resolution mass spectrometry. PubMed, National Institutes of Health. Available at: [Link]

-

1H-Indazole-3-carboxamide | C8H7N3O. PubChem, National Institutes of Health. Available at: [Link]

-

Synthesis and Characterization of Novel Indazole–Sulfonamide Compounds with Potential MAPK1 Inhibitory Activity for Cancer Treatment. MDPI. Available at: [Link]

-

Identification and characterization of an indazole-3-carboxamide class synthetic cannabinoid: 2-[1-(cyclohexylmethyl)-1H-indazole-3-carboxamido]-3,3-dimethylbutanoic acid (DMBA-CHMINACA). PubMed, National Institutes of Health. Available at: [Link]

Sources

- 1. derpharmachemica.com [derpharmachemica.com]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and evaluation of N-arylindazole-3-carboxamide derivatives as novel antiviral agents against SARS-CoV-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound CAS#: 28751-70-4 [chemicalbook.com]

- 6. Buy 5-chloro-N-(1-ethylpiperidin-4-yl)-1H-indazole-3-carboxamide [smolecule.com]

- 7. files01.core.ac.uk [files01.core.ac.uk]

- 8. In vitro Phase I metabolism of indazole carboxamide synthetic cannabinoid MDMB-CHMINACA via human liver microsome incubation and high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. enamine.enamine.net [enamine.enamine.net]

- 10. aksci.com [aksci.com]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. tcichemicals.com [tcichemicals.com]

- 13. echemi.com [echemi.com]

- 14. fishersci.com [fishersci.com]

An In-depth Technical Guide to 5-Chloro-1H-indazole-3-carboxamide (CAS 28751-70-4)

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Chloro-1H-indazole-3-carboxamide, registered under CAS number 28751-70-4, is a heterocyclic organic compound belonging to the indazole class. The indazole scaffold is a prominent privileged structure in medicinal chemistry, recognized for its versatile biological activities.[1] This guide provides a comprehensive overview of the chemical properties, potential therapeutic applications, and relevant experimental protocols for this compound, positioning it as a molecule of significant interest for further investigation in drug discovery and development.

Chemical and Physical Properties

This compound is a derivative of indazole, featuring a chlorine atom at the 5-position and a carboxamide group at the 3-position. These substitutions are crucial for its chemical reactivity and biological interactions.

| Property | Value | Source |

| Molecular Formula | C8H6ClN3O | [2] |

| Molecular Weight | 195.61 g/mol | [2] |

| IUPAC Name | This compound | |

| CAS Number | 28751-70-4 | [2] |

| Predicted pKa | 11.24 ± 0.40 | [2] |

| Storage | Sealed in dry, Room Temperature | [2] |

Synthesis

A general procedure for the synthesis of this compound involves the reaction of 5-chloro-1H-indazole-3-carboxylic acid with a coupling agent followed by amidation. A typical laboratory-scale synthesis is as follows: 5-chloro-1H-indazole-3-carboxylic acid is dissolved in an anhydrous solvent like THF. Isobutyl chloroformate and a non-nucleophilic base such as N-methylmorpholine are then added sequentially at 0°C. After a period of stirring under an inert atmosphere, an ammonia solution is introduced, and the reaction is allowed to proceed at room temperature. The final product is then isolated and purified.[2]

Biological Significance and Therapeutic Potential

The indazole core is a key pharmacophore found in a variety of biologically active compounds.[1] Derivatives of indazole-3-carboxamide have demonstrated a wide spectrum of pharmacological activities, including but not limited to:

-

Kinase Inhibition: Many indazole derivatives are potent inhibitors of various protein kinases, which are critical targets in oncology.[3] The structural features of this compound make it a candidate for investigation as a kinase inhibitor.

-

Antiviral Activity: Recent studies have highlighted the potential of N-arylindazole-3-carboxamide derivatives as potent inhibitors of coronaviruses. Specifically, 5-chloro-N-(3,5-dichlorophenyl)-1H-indazole-3-carboxamide has shown significant inhibitory effects against SARS-CoV-2.[4] This suggests that this compound could serve as a valuable scaffold for the development of novel antiviral agents.

-

Anti-inflammatory and Anti-tumor applications: The indazole skeleton is associated with anti-inflammatory and anti-tumor properties.[5]

The chlorine substitution at the 5-position can significantly influence the compound's pharmacokinetic and pharmacodynamic properties, potentially enhancing its binding affinity to biological targets and improving its metabolic stability.

Potential Mechanism of Action: Kinase Inhibition

A plausible mechanism of action for this compound, in line with related compounds, is the inhibition of protein kinases involved in cellular signaling pathways that are often dysregulated in diseases like cancer. The indazole ring can mimic the purine core of ATP, allowing the compound to bind to the ATP-binding pocket of kinases, thereby blocking their catalytic activity.

Caption: Hypothetical mechanism of action for this compound as a kinase inhibitor.

Experimental Protocols

For researchers investigating the biological effects of this compound, particularly in the context of cancer research, the following experimental workflows are recommended:

Wound Healing Assay for Cell Migration

This assay provides a straightforward method to assess the effect of the compound on cell migration.

Protocol:

-

Seed cells in a 6-well plate and culture until they form a confluent monolayer.

-

Create a "scratch" or "wound" in the monolayer using a sterile 200 µL pipette tip.

-

Gently wash the wells with phosphate-buffered saline (PBS) to remove detached cells.

-

Replace the medium with fresh culture medium containing this compound at various concentrations. A vehicle control (e.g., DMSO) should be included.

-

Capture images of the wound at time 0 and at subsequent time points (e.g., 12, 24, 48 hours).

-

Measure the width of the wound at different points and calculate the percentage of wound closure over time to determine the effect on cell migration.

Transwell Invasion Assay

This assay measures the invasive capacity of cancer cells through an extracellular matrix.

Protocol:

-

Thaw Matrigel or another ECM component on ice.

-

Dilute the Matrigel with cold, serum-free medium and coat the upper surface of the Transwell inserts (typically with an 8 µm pore size).

-

Incubate the coated inserts at 37°C for at least 1 hour to allow the gel to solidify.

-

Harvest and resuspend cells in serum-free medium.

-

Add a chemoattractant (e.g., medium with 10% FBS) to the lower chamber of the 24-well plate.

-

Add the cell suspension to the upper chamber of the Transwell insert, along with this compound at desired concentrations or a vehicle control.

-

Incubate the plate at 37°C in a CO2 incubator for a period suitable for the cell type (e.g., 24-48 hours).

-

After incubation, remove the non-invading cells from the upper surface of the insert with a cotton swab.

-

Fix and stain the invading cells on the lower surface of the membrane.

-

Count the number of stained cells in several microscopic fields to quantify cell invasion.

Western Blotting for Signaling Pathway Analysis

This technique is used to detect changes in the expression and phosphorylation status of proteins within signaling pathways affected by the compound.

Protocol:

-

Treat cells with this compound for a specified time.

-

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

Denature equal amounts of protein by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Incubate the membrane with primary antibodies specific for the target proteins (e.g., phosphorylated and total forms of kinases, downstream effectors).

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analyze the band intensities to determine the effect of the compound on protein expression and phosphorylation.

Suppliers

This compound (CAS 28751-70-4) is available from several chemical suppliers, including:

-

Hefei Yucheng Pharmaceutical Technology Co., Ltd.[2]

-

SuZhou ShiYa Biopharmaceuticals, Inc.[2]

-

BePharm Ltd.[2]

-

Amadischem[2]

-

Aikon International Limited[2]

-

AbacipharmTech[6]

-

Atomax Chemicals Co., Ltd.

It is recommended to request a certificate of analysis from the supplier to ensure the purity and identity of the compound.

Conclusion

This compound is a promising scaffold for the development of novel therapeutic agents. Its structural similarity to known biologically active indazole derivatives, particularly in the fields of oncology and virology, warrants further investigation. The experimental protocols outlined in this guide provide a framework for researchers to explore the biological activities and mechanism of action of this compound. As with any research chemical, appropriate safety precautions should be taken during handling and storage.

References

-

AbacipharmTech. Carbohydrate. [Link]

-

AbacipharmTech. Carbohydrate. [Link]

-

ChemBuyersGuide.com. Atomax Chemicals Co., Ltd. (Page 415). [Link]

-

MySkinRecipes. Methyl 5-Chloro-1H-indazole-3-carboxylate. [Link]

-

PubMed. Synthesis and evaluation of N-arylindazole-3-carboxamide derivatives as novel antiviral agents against SARS-CoV-2. [Link]

-

National Center for Biotechnology Information. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. [Link]

-

National Center for Biotechnology Information. PubChem. 1H-Indazole-3-carboxylic acid, 5-chloro-, methyl ester. [Link]

-

DiVA portal. Direct and selective alkylation of indazole-3-carboxylic acid for the preparation of synthetic cannabinoids and metabolites. [Link]

-

National Center for Biotechnology Information. PubChem. 1H-Indazole-3-carboxamide. [Link]

-

Organic Chemistry Data. pKa Data Compiled by R. Williams. [Link]

Sources

- 1. echemi.com [echemi.com]

- 2. This compound CAS#: 28751-70-4 [chemicalbook.com]

- 3. diva-portal.org [diva-portal.org]

- 4. 1H-Indazole-3-carboxylic acid, 5-chloro-, methyl ester | C9H7ClN2O2 | CID 12689369 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. abacipharma.com [abacipharma.com]

- 6. Carbohydrate - AbacipharmTech-Global Chemical supplier [abacipharma.com]

An In-Depth Technical Guide to the Synthesis of 5-Chloro-1H-indazole-3-carboxamide from 5-chloro-1H-indazole-3-carboxylic acid

<_Step_2>

Abstract

This technical guide provides a comprehensive overview of the synthetic conversion of 5-chloro-1H-indazole-3-carboxylic acid to its corresponding primary amide, 5-Chloro-1H-indazole-3-carboxamide. Indazole derivatives are significant pharmacophores in drug discovery, and the carboxamide functional group is a key feature in many biologically active molecules.[1][2] This document details two robust and widely applicable synthetic strategies: the Acyl Chloride Intermediate method and the Direct Amide Coupling method. We will delve into the mechanistic underpinnings of these transformations, provide detailed, field-tested experimental protocols, and discuss critical parameters for process optimization and characterization. This guide is intended for researchers, chemists, and professionals in the field of drug development and medicinal chemistry.

Introduction and Strategic Overview

The conversion of a carboxylic acid to a primary amide is a cornerstone transformation in organic synthesis. However, the direct reaction between a carboxylic acid and ammonia (or an amine) is generally inefficient. This is due to a competing acid-base reaction that forms a stable ammonium carboxylate salt, which requires high temperatures to dehydrate into an amide, conditions often unsuitable for complex molecules.[3][4][5][6]

To circumvent this, the carboxylic acid's hydroxyl group must be converted into a better leaving group. This "activation" of the carboxyl group is the central principle behind modern amide synthesis. This guide will focus on two primary, reliable strategies to achieve this for the synthesis of this compound:

-

Strategy 1: The Acyl Chloride Pathway. A classic and highly effective two-step method where the carboxylic acid is first converted to a highly reactive acyl chloride intermediate using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. This intermediate then readily reacts with an ammonia source to form the desired amide.[3][7]

-

Strategy 2: Direct Coupling via Carbodiimide Activation. A one-pot method that utilizes a coupling reagent, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), to activate the carboxylic acid in situ.[3][5][8] This activated species is then intercepted by an ammonia source. This approach is often preferred for its milder conditions and operational simplicity.

The Acyl Chloride Pathway: Mechanism and Protocol

This method proceeds in two distinct stages: formation of the acyl chloride, followed by amidation. The choice of chlorinating agent is critical; thionyl chloride is often selected for its cost-effectiveness and the fact that its byproducts (SO₂ and HCl) are gaseous, simplifying purification.

Mechanism of Acyl Chloride Formation

The reaction begins with the nucleophilic attack of the carboxylic acid's carbonyl oxygen onto the sulfur atom of thionyl chloride. A subsequent rearrangement and elimination sequence, often facilitated by a catalytic amount of a tertiary amine or DMF, expels sulfur dioxide and a chloride ion, yielding the highly electrophilic acyl chloride.

Experimental Protocol: Acyl Chloride Method

Step A: Synthesis of 5-chloro-1H-indazole-3-carbonyl chloride

-

Reagent Preparation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 5-chloro-1H-indazole-3-carboxylic acid (1.0 eq).

-

Solvent Addition: Suspend the acid in a suitable anhydrous aprotic solvent such as dichloromethane (DCM) or toluene (approx. 10 mL per gram of acid).[3]

-

Chlorinating Agent: Add thionyl chloride (SOCl₂) (2.0-3.0 eq) dropwise to the suspension at room temperature. Note: For sensitive substrates, this can be done at 0 °C.

-

Catalyst (Optional but Recommended): Add a catalytic amount of N,N-dimethylformamide (DMF) (1-2 drops).

-

Reaction: Heat the mixture to reflux (typically 40-80°C depending on the solvent) and monitor the reaction progress by quenching a small aliquot with methanol and analyzing by LC-MS for the formation of the methyl ester. The reaction is typically complete within 2-4 hours.

-

Isolation: Once the reaction is complete, cool the mixture to room temperature and remove the excess SOCl₂ and solvent under reduced pressure. The resulting crude 5-chloro-1H-indazole-3-carbonyl chloride is often used directly in the next step without further purification.[7]

Step B: Synthesis of this compound

-

Reaction Setup: Dissolve the crude acyl chloride from Step A in an anhydrous aprotic solvent like THF or DCM in a separate flask, and cool the solution to 0 °C in an ice bath.

-

Ammonia Source: Slowly add a solution of aqueous ammonium hydroxide (NH₄OH, ~2-3 eq) or bubble ammonia gas through the solution. A vigorous reaction will occur, producing a white precipitate.[4]

-

Reaction: Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature, stirring for an additional 1-2 hours.

-

Work-up and Purification:

-

Quench the reaction by adding water.

-

If a precipitate (the product) has formed, collect it by filtration, wash with cold water, and dry under vacuum.

-

If the product remains in solution, extract the aqueous layer with an organic solvent like ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

The crude product can be further purified by recrystallization or column chromatography.

-

Direct Amide Coupling Pathway: Mechanism and Protocol

This one-pot approach avoids the isolation of the harsh acyl chloride intermediate. Carbodiimide reagents like EDC are widely used. They activate the carboxylic acid to form a highly reactive O-acylisourea intermediate.[5][8]

Mechanism of EDC Coupling

The reaction is initiated by the attack of the carboxylate on the carbodiimide (EDC), forming the O-acylisourea intermediate.[9] This intermediate is highly susceptible to nucleophilic attack. Ammonia attacks the carbonyl carbon, forming a tetrahedral intermediate which then collapses to yield the amide and a soluble urea byproduct (EDU).[8][9] To improve efficiency and suppress side reactions (like the formation of a stable N-acylurea), an additive like 1-hydroxybenzotriazole (HOBt) is often included. HOBt intercepts the O-acylisourea to form an active ester, which is more stable but still highly reactive towards the amine.

Diagram: EDC/Ammonia Coupling Workflow

Sources

- 1. "Design and Synthesis of Novel Synthetic Cannabinoid 5-Hydroxy-1H-Indaz" by Nichole Ann Pianovich [scholarworks.uno.edu]

- 2. Page loading... [wap.guidechem.com]

- 3. fishersci.dk [fishersci.dk]

- 4. chemguide.co.uk [chemguide.co.uk]

- 5. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Amine to Amide (via Acid Chloride) - Common Conditions [commonorganicchemistry.com]

- 8. Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]

- 9. Carbodiimide - Wikipedia [en.wikipedia.org]

The Multifaceted Biological Activities of 5-Chloro-1H-indazole-3-carboxamide and Its Derivatives: A Technical Guide for Drug Discovery Professionals

Introduction: The Privileged Scaffold of Indazole-3-carboxamide

The 1H-indazole-3-carboxamide scaffold has emerged as a "privileged structure" in medicinal chemistry, demonstrating a remarkable capacity to interact with a diverse array of biological targets.[1][2] This versatility has propelled the development of numerous derivatives with significant therapeutic potential across various disease areas, including oncology, inflammation, and infectious diseases.[1][3][4] The introduction of a chlorine atom at the 5-position of the indazole ring, creating 5-Chloro-1H-indazole-3-carboxamide, further modulates the electronic and steric properties of the molecule, often enhancing its biological activity and providing a key building block for potent therapeutic agents.

This technical guide provides an in-depth exploration of the biological activities of this compound and its derivatives. Moving beyond a simple cataloging of effects, we will delve into the underlying mechanisms of action, explore critical structure-activity relationships (SAR), and provide detailed experimental protocols to empower researchers in their drug discovery and development endeavors.

Anticancer Activity: A Dominant Therapeutic Avenue

The most extensively studied and clinically relevant biological activity of this compound derivatives is their potent anticancer effect.[1][5] This activity is not monolithic but rather stems from the ability of these compounds to modulate multiple oncogenic pathways.

PARP Inhibition: Exploiting Synthetic Lethality

A significant breakthrough in cancer therapy has been the development of Poly (ADP-ribose) polymerase (PARP) inhibitors.[6][7] PARP enzymes, particularly PARP-1 and PARP-2, are crucial for the repair of single-strand DNA breaks (SSBs).[6][8] In cancer cells with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, the inhibition of PARP leads to the accumulation of cytotoxic double-strand breaks (DSBs) during replication, a concept known as synthetic lethality.[6]

The 1H-indazole-3-carboxamide scaffold is a cornerstone of several potent PARP inhibitors.[9] Niraparib (MK-4827), a clinically approved PARP inhibitor for the treatment of ovarian, fallopian tube, and primary peritoneal cancer, features a 2H-indazole-7-carboxamide core.[6][10][11] While not a 5-chloro derivative, its development highlights the importance of the indazole-carboxamide moiety in PARP binding. The core structure mimics the nicotinamide portion of the NAD+ substrate, competitively inhibiting the enzyme.[10][12]

Derivatives of this compound have been investigated as PARP inhibitors, with structural modifications aimed at enhancing potency and selectivity.[9][13]

| Compound Moiety | Position | Modification | Impact on PARP Inhibition | Reference |

| Indazole Core | N/A | 1H-indazole-3-carboxamide | Essential for binding to the nicotinamide site of PARP. | [9] |

| Indazole Ring | N-1 | Introduction of a three-carbon linker to various heterocycles. | Significantly increased inhibitory activity compared to the unsubstituted parent compound. | [9] |

| Phenyl Ring (Amide) | Ortho-position | Chloro substitution. | Generally not well-tolerated, leading to decreased activity. | [13] |

| Phenyl Ring (Amide) | Meta- and Para-positions | Chloro substitution. | Well-tolerated, maintaining or slightly improving activity. | [13] |

This protocol outlines a common method to determine the in vitro inhibitory activity of compounds against the PARP-1 enzyme. The assay quantifies the amount of NAD+ consumed during the PARP-1 reaction.[14]

Materials:

-

Recombinant human PARP-1 enzyme

-

Activated DNA (e.g., histone-induced)

-

NAD+

-

Test compounds (derivatives of this compound)

-

PARP assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 2 mM MgCl2)

-

Developing reagent (to detect remaining NAD+)

-

Black 96-well microplate

-

Fluorescence plate reader

Procedure:

-

Compound Preparation: Prepare serial dilutions of the test compounds in the PARP assay buffer. Ensure the final DMSO concentration is low (e.g., <1%) to avoid enzyme inhibition.

-

Reaction Setup: In each well of the 96-well plate, add the following in order:

-

PARP assay buffer

-

Activated DNA

-

Test compound at the desired concentration

-

NAD+

-

-

Reaction Initiation: Add the PARP-1 enzyme to each well to start the reaction.

-

Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes), allowing the enzymatic reaction to proceed.

-

Reaction Termination and Detection: Add the developing reagent according to the manufacturer's instructions. This reagent will react with the remaining NAD+ to produce a fluorescent signal.

-

Fluorescence Measurement: Read the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths.

-

Data Analysis: Calculate the percentage of PARP-1 inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC50 value, the concentration of the compound that inhibits 50% of the enzyme's activity, by plotting the percent inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

Targeting Other Kinases and Pathways

The anticancer activity of this compound derivatives extends beyond PARP inhibition, with various analogs demonstrating potent inhibition of other key oncogenic kinases.

-

p21-Activated Kinase 1 (PAK1) Inhibition: Aberrant PAK1 activation is linked to tumor progression, migration, and invasion.[15] A fragment-based screening approach identified 1H-indazole-3-carboxamide derivatives as potent PAK1 inhibitors.[15] The structure-activity relationship revealed that substitution with a suitable hydrophobic ring in the deep back pocket of the ATP-binding site and the introduction of a hydrophilic group in the solvent-accessible region are crucial for high potency and selectivity.[2][15] One representative compound, 30l, exhibited a PAK1 IC50 of 9.8 nM and significantly suppressed the migration and invasion of breast cancer cells.[15]

-

Epidermal Growth Factor Receptor (EGFR) Inhibition: Derivatives of 5-chloro-indole-2-carboxamides have shown potent inhibitory activity against both wild-type EGFR and the T790M mutant, which is associated with resistance to first-generation EGFR inhibitors.[16] This suggests that the related 5-chloro-indazole-3-carboxamide scaffold could also be a promising starting point for the development of novel EGFR inhibitors.

-

Prostanoid EP4 Receptor Antagonism: The prostaglandin E2 (PGE2)/EP4 signaling pathway plays a role in creating an immunosuppressive tumor microenvironment.[17][18] 2H-Indazole-3-carboxamide derivatives have been identified as potent EP4 receptor antagonists, leading to enhanced cytotoxic CD8+ T cell-mediated antitumor immunity in a colon cancer model.[17][18] This highlights a potential immunotherapeutic application for this class of compounds.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess the cytotoxic effects of compounds on cancer cell lines.[19][20]

Materials:

-

Human cancer cell lines (e.g., K-562, HCT-116, MCF-7)[19]

-

Cell culture medium and supplements

-

Test compounds

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO)

-

96-well cell culture plates

-

Multichannel pipette

-

Plate reader

Procedure:

-

Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control.

-

Incubation: Incubate the cells for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a plate reader.

-

Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability for each treatment group compared to the control. Determine the GI50 (concentration for 50% growth inhibition) or IC50 (concentration for 50% inhibition of viability) values.

Antiviral Activity: A Newer Frontier

Recent research has uncovered the potential of this compound derivatives as antiviral agents.

Notably, 5-chloro-N-(3,5-dichlorophenyl)-1H-indazole-3-carboxamide has demonstrated potent inhibitory activity against SARS-CoV-2, the virus responsible for COVID-19.[21] This compound, derived from an anti-MERS-CoV hit, exhibited an EC50 of 0.69 µM with low cytotoxicity, making it a promising template for the development of novel anti-coronavirus therapeutics.[21]

Other Biological Activities

The versatility of the indazole-3-carboxamide scaffold is further demonstrated by its activity against other biological targets:

-

Cannabinoid Receptor Agonism: Certain indazole-3-carboxamide derivatives are potent synthetic cannabinoid receptor agonists, with activity at both CB1 and CB2 receptors.[22]

-

Calcium-Release Activated Calcium (CRAC) Channel Blockade: Indazole-3-carboxamides have been identified as potent blockers of CRAC channels, which play a crucial role in mast cell activation and inflammatory responses.[23][24] The specific regiochemistry of the 3-carboxamide linker is critical for this activity.[23][24]

Conclusion and Future Perspectives

The this compound core and its derivatives represent a highly valuable and versatile scaffold in modern drug discovery. The demonstrated efficacy of these compounds as anticancer agents, particularly as PARP inhibitors, has already translated into clinical success. The expanding scope of their biological activities, including antiviral and immunomodulatory effects, opens up exciting new avenues for therapeutic development.

Future research should focus on:

-

Structure-Based Drug Design: Leveraging computational modeling and crystallographic data to design next-generation derivatives with enhanced potency, selectivity, and improved pharmacokinetic profiles.

-

Exploring Novel Targets: Systematically screening this compound libraries against a broader range of biological targets to uncover new therapeutic applications.

-

Combination Therapies: Investigating the synergistic effects of these compounds with other therapeutic agents, such as chemotherapy, immunotherapy, and other targeted therapies, to overcome drug resistance and improve patient outcomes.

The continued exploration of this privileged scaffold holds immense promise for the development of innovative medicines to address significant unmet medical needs.

References

- BMG LABTECH. PARP assay for inhibitors.

- MDPI.

- Wei, W., et al. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances.

- Sigma-Aldrich. PARP1 Enzyme Activity Assay (Fluorometric).

- PubMed. Synthesis and evaluation of N-arylindazole-3-carboxamide derivatives as novel antiviral agents against SARS-CoV-2.

- PMC. PARP inhibitors as potential therapeutic agents for various cancers: focus on niraparib and its first global approval for maintenance therapy of gynecologic cancers.

- PubMed. Discovery of 2 H-Indazole-3-carboxamide Derivatives as Novel Potent Prostanoid EP4 Receptor Antagonists for Colorectal Cancer Immunotherapy.

- ACS Publications. Discovery of 2H-Indazole-3-carboxamide Derivatives as Novel Potent Prostanoid EP4 Receptor Antagonists for Colorectal Cancer Immunotherapy. Journal of Medicinal Chemistry.

- PubMed. The Anticancer Activity of Indazole Compounds: A Mini Review.

- BPS Bioscience. PARP Assays.

- PARP Inhibitors in Ovarian Cancer: Choice May Depend on Treatment Setting, Mutation St

- Benchchem. PARP Inhibitor Assay Technical Support Center.

- (PDF)

- PubMed. Design and synthesis of N-substituted indazole-3-carboxamides as poly(ADP-ribose)polymerase-1 (PARP-1) inhibitors(†).

- Der Pharma Chemica.

- MDPI.

- ACS Publications. Patent Review of Manufacturing Routes to Recently Approved PARP Inhibitors: Olaparib, Rucaparib, and Niraparib. Organic Process Research & Development.

- Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Deriv

- Amsbio. PARP Assays.

- PubMed. The poly (ADP ribose) polymerase inhibitor niraparib: Management of toxicities.

- NIH.

- NIH. Design, synthesis, apoptotic, and antiproliferative effects of 5-chloro-3- (2-methoxyvinyl)-indole-2-carboxamides and pyrido[3,4-b]indol-1-ones as potent EGFRWT/EGFRT790M inhibitors.

- Googleapis.com. Amide substituted indazoles as poly(ADP-ribose)polymerase (PARP) inhibitors.

- MDPI.

- PubMed.

- PMC. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives.

- PMC. Discovery of 2-(1-(3-(4-Chloroxyphenyl)-3-oxo- propyl)pyrrolidine-3-yl)-1H-benzo[d]imidazole-4-carboxamide: A Potent Poly(ADP-ribose) Polymerase (PARP)

- ACS Publications. Synthesis and Structure–Activity Relationships of Indazole Arylsulfonamides as Allosteric CC-Chemokine Receptor 4 (CCR4) Antagonists. Journal of Medicinal Chemistry.

- NIH. Indazole – an emerging privileged scaffold: synthesis and its biological significance.

- Benchchem.

- CORE. Enantiospecific Synthesis, Chiral Separation, and Biological Activity of Four Indazole-3-Carboxamide-Type Synthetic Cannabinoid.

- MDPI.

- ResearchGate. Discovery of 2-{4-[(3S)-Piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide (MK-4827): A Novel Oral Poly(ADP-ribose)polymerase (PARP) Inhibitor Efficacious in BRCA-1 and-2 Mutant Tumors.

- ResearchGate. Exploring 5-Nitro-N-phenyl-3-(phenylamino)-1H-indazole-1-carboxamide (5-NPIC) Derivatives as Anticancer Agents: Synthesis, Docking, and Molecular Dynamics Insights.

- ResearchGate. Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers | Request PDF.

- PMC. Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold.

Sources

- 1. The Anticancer Activity of Indazole Compounds: A Mini Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. PARP inhibitors as potential therapeutic agents for various cancers: focus on niraparib and its first global approval for maintenance therapy of gynecologic cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 7. bpsbioscience.com [bpsbioscience.com]

- 8. amsbio.com [amsbio.com]

- 9. Design and synthesis of N-substituted indazole-3-carboxamides as poly(ADP-ribose)polymerase-1 (PARP-1) inhibitors(†) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Discovery of 2-(1-(3-(4-Chloroxyphenyl)-3-oxo- propyl)pyrrolidine-3-yl)-1H-benzo[d]imidazole-4-carboxamide: A Potent Poly(ADP-ribose) Polymerase (PARP) Inhibitor for Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Design, synthesis, apoptotic, and antiproliferative effects of 5-chloro-3- (2-methoxyvinyl)-indole-2-carboxamides and pyrido[3,4-b]indol-1-ones as potent EGFRWT/EGFRT790M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Discovery of 2 H-Indazole-3-carboxamide Derivatives as Novel Potent Prostanoid EP4 Receptor Antagonists for Colorectal Cancer Immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. pubs.acs.org [pubs.acs.org]

- 19. mdpi.com [mdpi.com]

- 20. mdpi.com [mdpi.com]

- 21. Synthesis and evaluation of N-arylindazole-3-carboxamide derivatives as novel antiviral agents against SARS-CoV-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. files01.core.ac.uk [files01.core.ac.uk]

- 23. Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers - PMC [pmc.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

Unraveling the Multifaceted Mechanisms of 5-Chloro-1H-indazole-3-carboxamide and its Derivatives: A Technical Guide for Researchers

Introduction: The Indazole-3-Carboxamide Scaffold - A Privileged Structure in Drug Discovery

The 5-Chloro-1H-indazole-3-carboxamide core represents a versatile and highly privileged scaffold in modern medicinal chemistry. Its derivatives have demonstrated a remarkable breadth of biological activities, targeting a diverse array of proteins and signaling pathways implicated in various pathological conditions. This technical guide provides an in-depth exploration of the putative mechanisms of action associated with this chemical entity, offering researchers and drug development professionals a comprehensive understanding of its therapeutic potential and the experimental methodologies used to elucidate its function.

The inherent structural features of the indazole ring, coupled with the hydrogen bonding capabilities of the carboxamide group, provide a robust framework for designing targeted inhibitors and modulators. The chlorine substitution at the 5-position often enhances binding affinity and modulates the physicochemical properties of the molecule. This guide will dissect the various mechanisms through which derivatives of this core structure exert their effects, from antiviral and anticancer activities to neurological and metabolic modulation.

I. Antiviral Properties: Targeting Coronaviral Replication

Recent research has highlighted the potential of N-arylindazole-3-carboxamide derivatives as potent antiviral agents, particularly against coronaviruses like SARS-CoV-2.[1] One notable derivative, 5-chloro-N-(3,5-dichlorophenyl)-1H-indazole-3-carboxamide, has demonstrated significant inhibitory effects against the virus with low cytotoxicity.[1]

Putative Mechanism of Action:

The precise mechanism is still under investigation, but it is hypothesized that these compounds interfere with a critical step in the viral life cycle. The indazole-carboxamide scaffold likely interacts with a key viral protein, such as the main protease (Mpro) or the papain-like protease (PLpro), which are essential for viral replication. The N-aryl substitution plays a crucial role in defining the binding affinity and specificity for the viral target.

Experimental Workflow for Antiviral Activity Assessment:

A typical workflow to evaluate the antiviral efficacy of these compounds involves a multi-step process:

Caption: Workflow for assessing antiviral activity and elucidating the mechanism of action.

Detailed Protocol: Plaque Reduction Neutralization Test (PRNT)

-

Cell Seeding: Seed Vero E6 cells in 24-well plates and incubate until a confluent monolayer is formed.

-

Compound Dilution: Prepare serial dilutions of the this compound derivative.

-

Virus-Compound Incubation: Incubate a known titer of SARS-CoV-2 with the compound dilutions for 1 hour at 37°C.

-

Infection: Remove the cell culture medium and infect the Vero E6 cells with the virus-compound mixture.

-

Adsorption: Allow the virus to adsorb for 1 hour at 37°C.

-

Overlay: Remove the inoculum and overlay the cells with a medium containing 1% methylcellulose and the corresponding compound concentration.

-

Incubation: Incubate the plates for 3-4 days at 37°C in a 5% CO2 incubator.

-

Plaque Visualization: Fix the cells with 4% paraformaldehyde and stain with crystal violet.

-

Quantification: Count the number of plaques and calculate the percentage of inhibition relative to the virus-only control to determine the EC50 value.

II. Kinase Inhibition: A Prominent Anticancer Strategy

The indazole-3-carboxamide scaffold has proven to be a fertile ground for the development of potent kinase inhibitors. Aberrant kinase activity is a hallmark of many cancers, making them attractive therapeutic targets.

A. p21-Activated Kinase 1 (PAK1) Inhibition

Derivatives of 1H-indazole-3-carboxamide have been identified as potent and selective inhibitors of PAK1, a kinase implicated in tumor progression, migration, and invasion.[2]

-

Mechanism of Action: These compounds act as ATP-competitive inhibitors, binding to the ATP-binding pocket of the PAK1 kinase domain. The indazole core forms key hydrogen bonds with the hinge region of the kinase, while substitutions on the carboxamide and the indazole ring occupy adjacent hydrophobic pockets, thereby conferring potency and selectivity.[2] The inhibition of PAK1 leads to the downregulation of downstream signaling pathways involved in cell motility, such as the LIMK/cofilin pathway, and can suppress the expression of transcription factors like Snail, a key regulator of the epithelial-mesenchymal transition (EMT).[2]

B. Epidermal Growth Factor Receptor (EGFR) Inhibition

Certain indole-2-carboxamide derivatives, structurally related to the indazole-3-carboxamides, have shown potent inhibitory activity against both wild-type EGFR (EGFRWT) and the T790M mutant (EGFRT790M), which is a common mechanism of resistance to first-generation EGFR inhibitors.[3] While not a direct derivative, the mechanistic principles are highly relevant.

-

Mechanism of Action: Similar to PAK1 inhibitors, these compounds are ATP-competitive inhibitors that bind to the kinase domain of EGFR. The core scaffold interacts with the hinge region, while specific side chains are designed to form interactions with key residues in the active site, including the gatekeeper residue. This can lead to the inhibition of EGFR autophosphorylation and the subsequent blockade of downstream signaling pathways such as the Ras/Raf/MEK/ERK and PI3K/Akt/mTOR pathways, ultimately resulting in cell cycle arrest and apoptosis.

Experimental Workflow for Kinase Inhibitor Evaluation:

Caption: General workflow for the evaluation of kinase inhibitors.

Quantitative Data Summary:

| Compound Class | Target Kinase | IC50 (nM) | Reference |

| 1H-indazole-3-carboxamide derivative | PAK1 | 9.8 | [2] |

| 5-chloro-indole-2-carboxamide derivative | EGFRWT | 68 | [3] |

III. Modulation of Neurological Targets

The versatility of the this compound scaffold extends to the central nervous system, with derivatives showing high affinity for various receptors and enzymes.

A. Cannabinoid Receptor (CB1/CB2) Agonism

Certain N-substituted derivatives of this compound act as potent agonists of the cannabinoid receptors CB1 and CB2.[4] These receptors are key components of the endocannabinoid system, which plays a crucial role in regulating a wide range of physiological processes, including pain, mood, and appetite.

-

Mechanism of Action: These synthetic cannabinoids mimic the action of endogenous cannabinoids like anandamide by binding to and activating CB1 and CB2 receptors. This activation initiates a cascade of intracellular signaling events, typically involving the inhibition of adenylyl cyclase and the modulation of ion channels, leading to the observed physiological effects such as analgesia and sedation.[4][5]

B. Monoamine Oxidase B (MAO-B) Inhibition

Indazole-carboxamides have been identified as highly potent, selective, and reversible inhibitors of monoamine oxidase B (MAO-B).[6] MAO-B is a key enzyme in the degradation of neurotransmitters like dopamine, and its inhibition is a therapeutic strategy for neurodegenerative diseases such as Parkinson's disease.

-

Mechanism of Action: These compounds competitively inhibit the catalytic activity of MAO-B. Computational docking studies suggest that the indazole ring and the carboxamide linker form specific interactions within the active site of the enzyme, preventing the substrate from binding.[6] The high selectivity for MAO-B over MAO-A is a critical feature, as it reduces the risk of side effects associated with non-selective MAO inhibitors.

C. Serotonin 4 Receptor (5-HT4R) Antagonism

N-[(4-piperidinyl)methyl]-1H-indazole-3-carboxamide derivatives have been developed as potent and selective antagonists of the serotonin 4 receptor (5-HT4R).[7] This receptor is involved in various physiological functions, including gastrointestinal motility and cognition.

-

Mechanism of Action: These compounds bind to the 5-HT4 receptor and block its activation by the endogenous ligand serotonin. This antagonism can modulate downstream signaling pathways and has shown potential for producing analgesic effects in preclinical models.[7]

IV. Other Putative Mechanisms of Action

The therapeutic potential of this compound derivatives is continually expanding, with research uncovering novel mechanisms of action.

-

Poly(ADP-ribose)polymerase-1 (PARP-1) Inhibition: N-1-substituted indazole-3-carboxamide derivatives have been shown to inhibit PARP-1, an enzyme involved in DNA repair and cell death.[8] PARP-1 inhibitors are an established class of anticancer agents.

-